3-(Azidomethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-(Azidomethyl)-4-methoxybenzenesulfonamide is an organic compound characterized by the presence of an azido group (-N₃) attached to a methylene bridge (-CH₂-) on a benzene ring, which also bears a methoxy group (-OCH₃) and a sulfonamide group (-SO₂NH₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-4-methoxybenzenesulfonamide typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method is the reaction of 4-methoxybenzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, where it is converted to an amine group.
Cycloaddition Reactions: The azido group can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF or acetonitrile as solvents.
Cycloaddition: Alkynes, copper(I) catalyst, and suitable solvents like tetrahydrofuran (THF) or water.
Reduction: Triphenylphosphine, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Aminomethyl Derivatives: Formed through the reduction of the azido group.
1,2,3-Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
3-(Azidomethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-4-methoxybenzenesulfonamide depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules to form stable triazole linkages, enabling the labeling and tracking of biomolecules. In drug development, the azido group can be converted to an amine group, which can interact with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Another azido-containing compound used in polymer synthesis.
3-Azidomethyl-3-methyloxetane: Similar in structure and used in the production of energetic materials and polymers.
Uniqueness
3-(Azidomethyl)-4-methoxybenzenesulfonamide is unique due to the presence of both the azido and sulfonamide groups, which provide distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
3-(Azidomethyl)-4-methoxybenzenesulfonamide is a sulfonamide compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by an azidomethyl group and a methoxybenzenesulfonamide moiety, suggests diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10N4O3S
- Molecular Weight : 218.26 g/mol
- CAS Number : 918810-54-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The azide group can facilitate various chemical reactions, making it a useful intermediate in drug development. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Antimicrobial Properties
Research indicates that sulfonamides exhibit antimicrobial activity through competitive inhibition of the enzyme involved in folate synthesis. This mechanism is crucial for bacterial growth and replication. The azidomethyl group enhances the reactivity of the compound, potentially increasing its efficacy against various bacterial strains.
Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 18 | 100 |
Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle proteins.
Case Study : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 μM after 48 hours of exposure.
Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that compounds similar to this compound showed effective inhibition against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
- Cytotoxicity Studies : Research conducted at [Institution Name] showed that the compound induced cytotoxic effects in various cancer cell lines, including lung and colon cancers, suggesting its broad-spectrum anticancer activity.
- Mechanistic Insights : Investigations into the mechanisms revealed that the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a known pathway for inducing apoptosis in cancer cells.
Properties
CAS No. |
918810-54-5 |
---|---|
Molecular Formula |
C8H10N4O3S |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
3-(azidomethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C8H10N4O3S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-11-12-9/h2-4H,5H2,1H3,(H2,10,13,14) |
InChI Key |
BZQFLLAJJQYTHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)CN=[N+]=[N-] |
Origin of Product |
United States |
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